molecular formula C8H7BrO3 B7944822 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one

Cat. No.: B7944822
M. Wt: 231.04 g/mol
InChI Key: GRFXIHCZMPQDJF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dihydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one typically involves the bromination of a phenyl ring followed by the introduction of the dihydroxyethanone group. One common method includes the reaction of 3-bromobenzaldehyde with a suitable diol under acidic conditions to form the desired product. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dihydroxyethanone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by controlled reactions to introduce the dihydroxyethanone group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dihydroxyethanone group to a hydroxyl group or an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. The bromine atom and dihydroxyethanone group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Bromophenyl derivatives: Compounds like 3-bromophenylacetic acid and 3-bromophenylmethanol share structural similarities.

    Dihydroxyethanone derivatives: Compounds such as 2,2-dihydroxyacetophenone and 2,2-dihydroxypropanone are related in terms of functional groups.

Uniqueness: 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is unique due to the combination of the bromine-substituted phenyl ring and the dihydroxyethanone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXIHCZMPQDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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